N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol
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Overview
Description
N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol is a chemical compound with a complex structure that combines an amine group with a phenolic group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are powerful and selective, allowing for the reduction of various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar reducing agents and catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The reactions typically occur under mild conditions, making them suitable for a wide range of applications.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals .
Scientific Research Applications
N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules . These interactions allow the compound to exert its antimicrobial and antidiabetic effects, making it a valuable compound for medical research .
Comparison with Similar Compounds
N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol can be compared with other similar compounds, such as:
N,N-diethylethanamine,phenol: This compound has a similar structure but lacks the additional phenolic group, making it less versatile in certain chemical reactions.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar amine group but different substituents on the aromatic ring, leading to different chemical and biological properties.
The unique combination of the amine and phenolic groups in this compound makes it a versatile and valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
143761-82-4 |
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Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H12O2.C6H15N/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-4-7(5-2)6-3/h1-8,14-15H,9H2;4-6H2,1-3H3 |
InChI Key |
RBAFSJVQPGDAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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